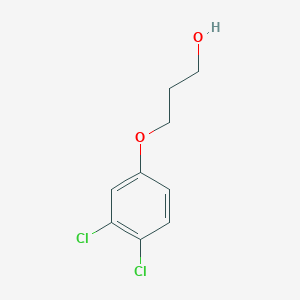

3-Benzyloxy-2,2-dimethylpropanal

Übersicht

Beschreibung

3-Benzyloxy-2,2-dimethylpropanal is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of beta-glucosides and alpha-mannosides involves esters that are structurally related to 3-benzyloxy-2,2-dimethylpropanal . Additionally, the synthesis of compounds with marine, spicy-vanillic odor profiles involves chemical structures that may share functional groups with 3-benzyloxy-2,2-dimethylpropanal .

Synthesis Analysis

The synthesis of related compounds often involves selective esterification of benzylic alcohols under Mitsunobu conditions, which could be applicable to the synthesis of 3-benzyloxy-2,2-dimethylpropanal . The neighboring group participation and hydrogenolysis are also key steps in the synthesis of certain esters, which may be relevant to the synthesis of 3-benzyloxy-2,2-dimethylpropanal . Moreover, the synthesis of olfactory compounds from related structures suggests that 3-benzyloxy-2,2-dimethylpropanal could potentially be synthesized through similar methods, such as isomerization and Dieckmann condensation .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-benzyloxy-2,2-dimethylpropanal has been characterized using various techniques such as X-ray diffraction analysis, which provides information on the crystal system and space group . The molecular-electronic structure and kinetic investigation of sterically hindered isomeric forms of related compounds have been performed using X-ray single crystal diffraction and ab initio quantum-chemical calculations . These methods could be used to analyze the molecular structure of 3-benzyloxy-2,2-dimethylpropanal.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the acid-catalyzed dehydration and base-promoted elimination to yield specific products . The synthesis of benzoxazasilole derivatives involves reactions with dimethyl-dichlorosilane, which could be relevant to the reactivity of 3-benzyloxy-2,2-dimethylpropanal . Additionally, the synthesis and characterization of antipyrine derivatives provide insights into the types of intermolecular interactions, such as hydrogen bonds and (\pi)-interactions, that could also occur in 3-benzyloxy-2,2-dimethylpropanal .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-benzyloxy-2,2-dimethylpropanal can be inferred from the properties of the compounds discussed in the papers. For example, the crystal and molecular structure studies provide information on the density and molecular parameters, which are important physical properties . The olfactory properties of synthesized compounds give insights into the potential sensory characteristics of 3-benzyloxy-2,2-dimethylpropanal . The kinetic investigations and DFT calculations of antipyrine derivatives offer a deeper understanding of the reactivity and stability of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Compounds similar to 3-Benzyloxy-2,2-dimethylpropanal have been explored for their synthetic potential and chemical properties. For example, the synthesis of 1,2-benzoxathiin-4(3H)-one 2,2-dioxides involves the cyclization of salicylic acid derivatives, highlighting the synthetic versatility of benzoxathiine derivatives. These compounds are noted for their chemical transformations involving various reaction centers, indicating their potential utility in constructing new molecular systems with desired properties (Halyna V. Hryhoriv, D. Lega, L. A. Shemchuk, 2021).

Antimicrobial and Anti-inflammatory Applications

Research into benzofused thiazole derivatives has shown potential for antimicrobial and anti-inflammatory applications. These compounds have been evaluated for their in vitro antioxidant and anti-inflammatory activities, suggesting their utility in developing alternative therapeutic agents. The study found that certain benzofused thiazole derivatives exhibited significant anti-inflammatory activity, underscoring their potential in medical research (Dattatraya G. Raut et al., 2020).

Antioxidant Properties

The antioxidant activity of various compounds is a key area of research due to its implications in reducing oxidative stress and potential therapeutic applications. Studies have detailed analytical methods for determining antioxidant activity, providing insight into the mechanisms and efficiency of antioxidants. Such research is crucial for understanding how compounds similar to 3-Benzyloxy-2,2-dimethylpropanal might be leveraged for their antioxidant properties in scientific and medical research (I. Munteanu, C. Apetrei, 2021).

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-phenylmethoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7,9H,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKRNECSGGPIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473095 | |

| Record name | 3-benzyloxy-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-2,2-dimethylpropanal | |

CAS RN |

38216-93-2 | |

| Record name | 3-benzyloxy-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.